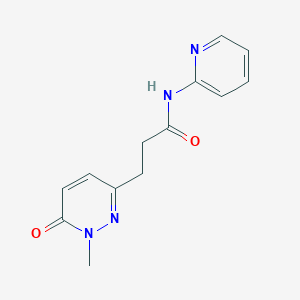

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide

Description

3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a propanamide derivative featuring a dihydropyridazinone core linked to a pyridin-2-yl substituent via an amide bond. The dihydropyridazinone moiety is known for its bioisosteric properties, often contributing to metabolic stability and binding affinity in drug design. The pyridin-2-yl group may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

3-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-17-13(19)8-6-10(16-17)5-7-12(18)15-11-4-2-3-9-14-11/h2-4,6,8-9H,5,7H2,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZUVBLWOUFVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide typically involves the following steps:

Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

N-Methylation: The pyridazinone intermediate is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.

Coupling with Pyridine Derivative: The final step involves coupling the N-methylated pyridazinone with a pyridine derivative through an amide bond formation. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

The primary applications of this compound are related to its pharmacological properties:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.

Antimicrobial Properties

Compounds containing pyridazine and pyridine rings have demonstrated antibacterial and antifungal activities. Studies suggest that they can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. This makes them potential candidates for developing new antibiotics.

Anticonvulsant Effects

Some derivatives of pyridazine have been evaluated for their anticonvulsant properties. They may modulate neurotransmitter systems or ion channels in the brain, providing therapeutic benefits for epilepsy and other seizure disorders.

Case Studies

Several studies have documented the effectiveness of similar compounds in various applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects

- Pyridin-2-yl vs. Pyrimidin-2-yl (BK43465): The pyrimidin-2-yl group in BK43465 introduces a hydroxyl and methyl group, increasing polarity compared to the pyridin-2-yl substituent.

- However, sulfur-containing heterocycles may increase toxicity risks .

- Taranabant’s Substituents: The bulky, halogenated groups in Taranabant contribute to its high molecular weight (515.95 Da) and affinity for cannabinoid receptors, highlighting the role of propanamide derivatives in central nervous system (CNS) targeting .

Commercial Availability

- BK43465 is priced at $8–$10 per gram, reflecting its status as a research chemical.

Therapeutic Implications

- Research Chemicals (BK43465, BK70383): These analogs are explicitly labeled for research use, indicating preclinical investigation into their mechanisms or optimization .

Biological Activity

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure and Properties

The compound features a pyridazinone moiety linked to a pyridine ring, which may contribute to its biological properties. Its molecular formula is , and it possesses a molecular weight of approximately 246.28 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Phosphodiesterase Inhibition : Compounds in this class have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can lead to anti-inflammatory effects and is beneficial in treating conditions like asthma and COPD .

- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine and pyridazinone rings may enhance the interaction with biological targets involved in cell proliferation .

Biological Activity Data

Study 1: PDE4 Inhibition

A study evaluated the efficacy of a related compound as a PDE4 inhibitor. The results demonstrated significant inhibition of cAMP degradation, leading to increased intracellular cAMP levels, which correlated with anti-inflammatory responses in vitro and in vivo models .

Study 2: Antitumor Activity

In another investigation, derivatives of pyridazinone were tested against A431 and Jurkat cell lines. The results indicated that certain modifications enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Q & A

Q. What synthetic strategies are effective for preparing 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide?

- Methodological Answer : A two-step approach is commonly employed:

Coupling Reactions : Use ethanol with catalytic piperidine (0–5°C, 2 h) to form the propanamide backbone via nucleophilic acyl substitution, as demonstrated for analogous N-(pyridin-2-yl)propanamide derivatives .

Heterocyclic Ring Formation : Introduce the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety via cyclization under acidic or basic conditions. THP (tetrahydropyranyl) protecting groups can stabilize reactive intermediates during synthesis .

Purification typically involves column chromatography (e.g., Biotage SNAP Cartridge KP-Sil) with gradients like DCM/MeOH or heptane/EtOAC .

Q. How can structural characterization be optimized for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the pyridin-2-yl group shows characteristic aromatic protons at δ 7.5–8.5 ppm, while the dihydropyridazinone ring exhibits distinct carbonyl signals (δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to validate molecular weight (e.g., calculated vs. observed m/z within 1 ppm error) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in acetone/hexane mixtures and analyze using a Bruker D8 VENTURE diffractometer (R factor < 0.05) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antiproliferative Screening : Test against cancer cell lines (e.g., A-375 melanoma) and non-cancerous cells (e.g., Hs27 fibroblasts) using MTT assays. Calculate selectivity indices (SI) to prioritize compounds with SI > 10 .

- Kinase Inhibition Profiling : Use ADP-Glo™ assays to screen against kinase targets (e.g., PARP or PI3Kα), given structural similarities to kinase inhibitors like tepotinib .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Substituent Variation : Modify the pyridin-2-yl group (e.g., introduce electron-withdrawing groups like -CF₃) or the dihydropyridazinone ring (e.g., halogenation at C4) to assess impacts on bioactivity. Compare IC₅₀ values across analogs .

- Bioisosteric Replacement : Replace the propanamide linker with sulfonamide or urea groups to evaluate pharmacokinetic improvements .

Q. What strategies resolve contradictions in spectral data for this compound?

- Methodological Answer :

- Dynamic NMR Experiments : For overlapping signals (e.g., dihydropyridazinone NH protons), perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to decouple exchange-broadened peaks .

- DFT Calculations : Use Gaussian 16 to simulate NMR chemical shifts and compare with experimental data, addressing discrepancies in carbonyl or aromatic regions .

Q. How can target identification be performed for this compound?

- Methodological Answer :

- Photoaffinity Labeling : Incorporate a diazirine moiety (e.g., 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamide) to enable UV-induced crosslinking with cellular targets. Validate via pull-down assays and LC-MS/MS .

- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in cell lysates to identify binding partners .

Q. What computational methods predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 inhibition. For example, the pyridin-2-yl group may enhance solubility but increase hepatic metabolism risk .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.